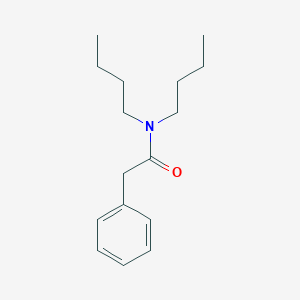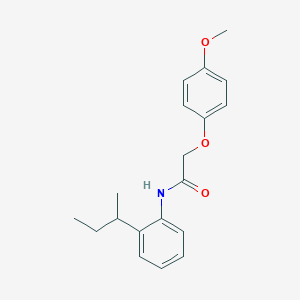![molecular formula C12H9ClN4O2S B245921 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as CTMZ, is a chemical compound that has been studied for its potential applications in various scientific fields.
作用机制
The exact mechanism of action of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may exert its pharmacological effects through the modulation of various molecular targets, such as enzymes, receptors, and ion channels. For example, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been reported to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to reduce oxidative stress and improve mitochondrial function in various cell types. In animal models, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit anticonvulsant, neuroprotective, and neuroregenerative effects.
实验室实验的优点和局限性
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments, such as its relatively simple synthesis method and its ability to modulate various molecular targets. However, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosage and toxicity studies are necessary for the safe and effective use of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments.
未来方向
There are several future directions for the study of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential direction is the investigation of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one as a potential drug candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is the exploration of the molecular targets and signaling pathways involved in the pharmacological effects of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. Additionally, the development of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives with improved solubility and bioavailability may enhance its potential therapeutic applications.
合成方法
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl alcohol with thiosemicarbazide, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product can be obtained through cyclization of the intermediate with triethylamine in acetonitrile. Other methods, such as the reaction of 2-chlorobenzyl alcohol with thiosemicarbazone, have also been reported.
科学研究应用
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In pharmacology, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit various pharmacological activities, such as anti-inflammatory, antioxidant, and anticonvulsant effects. In neuroscience, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential neuroprotective and neuroregenerative properties.
属性
分子式 |
C12H9ClN4O2S |
|---|---|
分子量 |
308.74 g/mol |
IUPAC 名称 |
7-[(2-chlorophenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-7-11(18)17-12(15-14-7)20-10(16-17)6-19-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3 |
InChI 键 |
YNHLINRRWNXRTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)N=C(S2)COC3=CC=CC=C3Cl |
规范 SMILES |
CC1=NN=C2N(C1=O)N=C(S2)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)



![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)